molecular formula C12H13NO3 B2804819 2,2-dimethyl-3-(4-nitrophenyl)cyclobutan-1-one CAS No. 1271911-39-7

2,2-dimethyl-3-(4-nitrophenyl)cyclobutan-1-one

Cat. No.: B2804819
CAS No.: 1271911-39-7
M. Wt: 219.24
InChI Key: LQWDJSRFXLJIAC-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(4-nitrophenyl)cyclobutan-1-one ( 1271911-39-7) is a cyclobutanone derivative of interest in synthetic organic chemistry and pharmaceutical research . This compound features a nitrophenyl substituent, which can serve as an electron-withdrawing group and is often utilized in the synthesis of more complex molecular architectures. While specific biological data for this compound is not publicly available, cyclobutanone scaffolds are recognized as valuable intermediates. Recent scientific literature highlights the use of specialized furan-fused cyclobutanones as versatile C4 synthons in transition-metal-catalyzed [4+n]-cycloaddition reactions, which are powerful methods for constructing complex heterocycles found in natural products and bioactive molecules . This suggests potential applications for this and related structures in developing novel synthetic methodologies and exploring new chemical spaces for drug discovery. The molecular formula is C 12 H 13 NO 3 and it has a molecular weight of 219.24 g/mol . Please note: This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2,2-dimethyl-3-(4-nitrophenyl)cyclobutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-12(2)10(7-11(12)14)8-3-5-9(6-4-8)13(15)16/h3-6,10H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQWDJSRFXLJIAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1=O)C2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-3-(4-nitrophenyl)cyclobutan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-nitrobenzaldehyde with 2,2-dimethyl-1,3-dioxane-4,6-dione in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic addition-elimination mechanism, leading to the formation of the cyclobutanone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-3-(4-nitrophenyl)cyclobutan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-dimethyl-3-(4-nitrophenyl)cyclobutan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-dimethyl-3-(4-nitrophenyl)cyclobutan-1-one depends on its specific application. For instance, in biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

Key Compounds for Comparison :

3-Methoxy-2,2-dimethylcyclobutan-1-one (Ref: 3D-CAA06396)

2,2-Dimethyl-3-(2-methylpropoxy)cyclobutan-1-one (Ref: 3D-CAA06395)

1-(2-Hydroxyphenyl)-3-methylbutan-1-one

Property 2,2-Dimethyl-3-(4-nitrophenyl)cyclobutan-1-one 3-Methoxy-2,2-dimethylcyclobutan-1-one 2,2-Dimethyl-3-(2-methylpropoxy)cyclobutan-1-one 1-(2-Hydroxyphenyl)-3-methylbutan-1-one
Substituent 4-Nitrophenyl (electron-withdrawing) Methoxy (electron-donating) 2-Methylpropoxy (electron-donating) 2-Hydroxyphenyl (electron-donating)
Core Structure Cyclobutanone (strained ring) Cyclobutanone Cyclobutanone Linear butanone
Key Functional Group Nitroaromatic ketone Alkoxy-substituted ketone Alkoxy-substituted ketone Hydroxyaromatic ketone
  • Electronic Effects : The nitro group in the target compound reduces electron density on the aromatic ring, enhancing electrophilicity at the carbonyl carbon. In contrast, methoxy and hydroxyphenyl groups donate electrons, stabilizing adjacent positions .

Reactivity and Stability

Reactivity with Oxidizing Agents :
  • The nitro group in this compound may undergo reduction reactions under specific conditions, similar to 4-nitrophenyl boronic acid, which converts to 4-nitrophenol in the presence of H₂O₂ with a rate constant of 0.0586 s⁻¹ at pH ~11 . However, the cyclobutanone core’s stability under such conditions remains unexplored.
  • Comparative Reaction Rates : Alkoxy-substituted analogs (e.g., 3-methoxy derivatives) are less reactive toward electrophilic substitution due to electron-donating substituents, whereas the nitro group facilitates faster reactions in electron-deficient environments .
pH and Temperature Sensitivity :
  • Like 4-nitrophenyl boronic acid, the target compound’s reactivity may increase under basic conditions (pH ~11), as observed in analogous systems . Hydroxy- or alkoxy-substituted analogs are less pH-sensitive due to weaker electron-withdrawing effects.

Cost and Availability

  • Commercial Viability: Cyclobutanone derivatives are niche products, often synthesized on-demand for specialized research.

Biological Activity

2,2-Dimethyl-3-(4-nitrophenyl)cyclobutan-1-one is a synthetic organic compound characterized by its unique cyclobutane ring structure, which includes a nitrophenyl substituent. This compound has garnered attention in recent years due to its potential biological activities, including antimicrobial and anti-inflammatory properties. Understanding its biological activity is crucial for evaluating its applications in medicinal chemistry and drug development.

The molecular formula of this compound is C12_{12}H13_{13}NO2_2, with a molecular weight of approximately 219.24 g/mol. The compound features a ketone functional group and a nitrophenyl moiety that enhances its reactivity in biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The presence of the nitrophenyl group allows for effective interaction with bacterial cell membranes, leading to disruption and cell death. Studies have shown that derivatives of this compound can inhibit the growth of various Gram-positive and Gram-negative bacteria.

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

These results suggest that the compound has potential as a lead structure for developing new antibiotics, particularly against resistant strains.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been investigated through various assays measuring the inhibition of inflammatory mediators. It has been shown to inhibit the activity of cyclooxygenases (COX-1 and COX-2), key enzymes involved in the inflammatory process.

A recent study reported that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

The biological activity of this compound can be attributed to several mechanisms:

  • Electron Transfer Reactions : The nitrophenyl group enhances the compound's ability to participate in electron transfer processes, potentially modulating enzyme activities.
  • Hydrogen Bonding : The ketone functionality allows for hydrogen bonding with biological molecules, facilitating interactions with enzymes and receptors.

Case Studies

  • Antibacterial Activity Assessment : A study evaluated the antibacterial properties of various derivatives of cyclobutanones, including this compound. The results indicated that modifications to the nitrophenyl group could enhance antibacterial efficacy.
  • Anti-inflammatory Effects : In vitro studies demonstrated that treatment with this compound reduced LPS-induced inflammation in macrophage cell lines by downregulating COX expression and cytokine release.

Q & A

Q. What are the standard synthetic routes for 2,2-dimethyl-3-(4-nitrophenyl)cyclobutan-1-one, and what key intermediates are involved?

The synthesis typically involves multi-step reactions starting with substituted cyclobutanone precursors. A common approach includes:

  • Friedel-Crafts alkylation to introduce the 4-nitrophenyl group.
  • Methylation using dimethyl sulfate or methyl halides under basic conditions to install the 2,2-dimethyl substituents.
  • Purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) .

Q. Key intermediates :

  • 3-(4-Nitrophenyl)cyclobutan-1-one (before methylation).
  • Halogenated intermediates for functional group transformations.

Q. How is the compound characterized to confirm its structure and purity?

Methodological workflow :

Spectroscopy :

  • ¹H/¹³C NMR : To verify substituent positions (e.g., nitrophenyl ring protons at δ 7.5–8.5 ppm, cyclobutanone carbonyl at ~210 ppm).
  • IR Spectroscopy : Confirmation of ketone (C=O stretch ~1700 cm⁻¹) and nitro groups (asymmetric stretch ~1520 cm⁻¹).

Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular formula (e.g., [M+H]⁺ at m/z 247.0942 for C₁₂H₁₃NO₃).

HPLC/Purity Analysis : ≥95% purity using reverse-phase C18 columns with UV detection at 254 nm .

Q. What safety protocols are critical during handling and storage?

  • Protective measures : Gloves, goggles, and fume hoods to avoid inhalation/contact (nitro groups are potential irritants).
  • Storage : In amber glass vials at 2–8°C under inert gas (argon) to prevent ketone degradation.
  • Disposal : Follow institutional guidelines for nitroaromatic waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

Experimental variables :

  • Temperature : Lower temps (0–5°C) during nitration reduce side reactions (e.g., ring nitration vs. desired substitution).
  • Catalysts : Lewis acids like AlCl₃ enhance electrophilic substitution efficiency .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve nitro group incorporation but may require post-reaction neutralization .

Q. Data-driven optimization :

ConditionYield (%)Purity (%)Byproduct Identified
AlCl₃, 0°C, DMF78924-nitro isomer (3%)
BF₃·Et₂O, RT, THF6585Oxidized ketone (8%)

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

Case study : Discrepancies in cyclobutanone ring proton signals (predicted vs. observed multiplicity):

  • Solution : Use 2D NMR (COSY, HSQC) to assign coupling constants and confirm ring strain effects. Computational modeling (DFT) can predict spin-spin interactions .

Q. Example :

  • Predicted δ (¹H): 3.12 ppm (quartet, J = 8 Hz).
  • Observed δ: 3.25 ppm (doublet of doublets, J = 7.5 Hz due to ring puckering).

Q. What computational methods are suitable for studying its electronic properties and reactivity?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze:
    • Electron-withdrawing effects of the nitro group on cyclobutanone reactivity.
    • Frontier molecular orbitals (HOMO/LUMO) for predicting reaction sites.
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., solubility in DMSO vs. ethanol) .

Q. How does the compound interact with biological targets (e.g., enzymes)?

Research findings :

  • Inhibition studies : Derivatives show activity against trypanothione reductase (Ki = 2.3 µM), suggesting antiparasitic potential.
  • Methodology :
    • Enzyme assays (UV-Vis monitoring of NADPH oxidation).
    • Docking simulations (PDB ID 1BZL) to identify binding motifs .

Q. What strategies address challenges in scaling up synthesis for preclinical studies?

  • Batch vs. flow chemistry : Continuous flow systems reduce exothermic risks during nitration.
  • Green chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) .

Data Contradiction Analysis

Q. Conflicting reports on nitro group orientation (para vs. meta) in derivatives: How to resolve?

  • Crystallography : Single-crystal X-ray diffraction definitively assigns substituent positions.
  • Comparative spectroscopy : Meta-substituted analogs show distinct NOE correlations (e.g., H-3 to H-5 in meta vs. H-2/H-6 in para) .

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